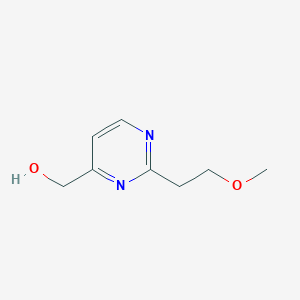

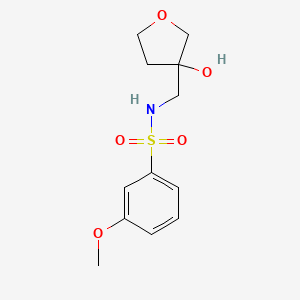

![molecular formula C10H12ClNO5S B2757435 2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid CAS No. 716358-45-1](/img/structure/B2757435.png)

2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid (CMEBSA) is a synthetic compound with a broad range of applications in the fields of science and technology. It is a versatile compound with a wide range of properties, including high acidity, low volatility, and a low melting point. CMEBSA is used in a variety of applications, including drug design, chemical synthesis, and material science. In particular, it has been used extensively in the synthesis of novel drugs and materials.

Applications De Recherche Scientifique

Toxicity Assessment

Research on the toxicity of benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids, indicates that these compounds exhibit low to moderate toxicity levels. Studies conducted on white laboratory rats to assess the toxic properties of various derivatives revealed that these compounds, including the 2-methoxy-5-sulfamoylbenzoic acid, are classified as low hazard (Gorokhova et al., 2020) Assessment of the toxicity of benzoic acid derivatives in the intragastric intake.

Synthesis and Industrial Applications

A study on the industrial scale-up process for the synthesis of a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of SGLT2 inhibitors for diabetes therapy, showcases the practical and scalable methods for synthesizing benzoic acid derivatives (Zhang et al., 2022) Novel and Practical Industrial Process Scale-Up.

Chemical Transformations and Environmental Impact

The study of the transformation mechanism of benzophenone-4 in chlorination disinfection processes provides insight into the chemical transformations benzoic acid derivatives can undergo in environmental contexts. This research reveals the formation of various chlorinated by-products and their potential impacts on water treatment systems (Xiao et al., 2013) Transformation mechanism of benzophenone-4.

Hydrolysis Mechanisms

Research into the kinetics and hydrolysis mechanism of related sulfonylurea herbicides provides valuable information on the chemical stability and degradation pathways of sulfamoylbenzoic acids in different pH conditions, which could be relevant for understanding the environmental fate of similar compounds (Hemmamda et al., 1994) Kinetics and hydrolysis mechanism.

Propriétés

IUPAC Name |

2-chloro-5-(2-methoxyethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO5S/c1-17-5-4-12-18(15,16)7-2-3-9(11)8(6-7)10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDINULDLEKHNTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

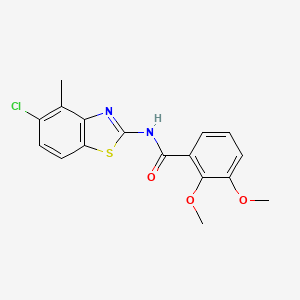

![8-fluoro-2-(6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2757355.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2757357.png)

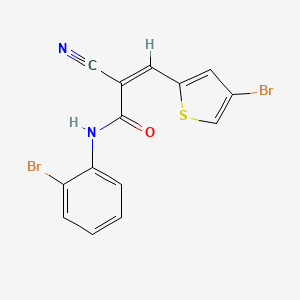

![1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2757363.png)

![6-phenyl-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2757364.png)

![N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2757365.png)

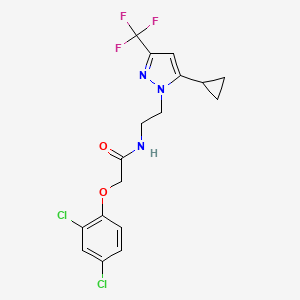

![N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2757368.png)